molecular formula C12H13NO B12280702 2-((2S)Pyrrolidin-2-YL)benzo[B]furan CAS No. 939792-90-2

2-((2S)Pyrrolidin-2-YL)benzo[B]furan

Cat. No.: B12280702
CAS No.: 939792-90-2
M. Wt: 187.24 g/mol
InChI Key: VIZJJXVNOAMZKE-JTQLQIEISA-N
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Description

2-((2S)Pyrrolidin-2-YL)benzo[B]furan is a compound that features a pyrrolidine ring fused to a benzo[b]furan structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S)Pyrrolidin-2-YL)benzo[B]furan typically involves the construction of the pyrrolidine ring followed by its fusion with the benzo[b]furan moiety. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Another approach involves the radical bromination of a methyl group followed by conversion to a phosphonate and subsequent reaction with a benzaldehyde derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-((2S)Pyrrolidin-2-YL)benzo[B]furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((2S)Pyrrolidin-2-YL)benzo[B]furan involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2S)Pyrrolidin-2-YL)benzo[B]furan is unique due to its specific combination of the pyrrolidine ring and the benzo[b]furan moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications .

Properties

CAS No.

939792-90-2

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-2-(1-benzofuran-2-yl)pyrrolidine

InChI

InChI=1S/C12H13NO/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10/h1-2,4,6,8,10,13H,3,5,7H2/t10-/m0/s1

InChI Key

VIZJJXVNOAMZKE-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC3=CC=CC=C3O2

Canonical SMILES

C1CC(NC1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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